2-Isobutylsulfanyl-nicotinic acid
Description
2-Isobutylsulfanyl-nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring an isobutylsulfanyl (-S-(CH2)2CH(CH3)2) substituent at the pyridine ring’s 2-position.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
HDAUWSMZOLLXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-Isobutylsulfanyl-nicotinic acid and related nicotinic acid derivatives from the evidence:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isobutylsulfanyl group in this compound likely confers higher lipophilicity compared to polar substituents like -NH2 or -OH . This could reduce aqueous solubility but improve membrane permeability.
- Solubility: Compounds with hydrophilic groups (e.g., 2-aminonicotinic acid , 2-hydroxyisonicotinic acid ) exhibit greater water solubility, whereas bulky substituents (e.g., 2-((2,4-Dimethylphenyl)amino)nicotinic acid ) may hinder dissolution.
- Reactivity: The sulfanyl (-S-) group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, unlike the stable amino or hydroxyl groups in analogs .
Structural and Functional Comparisons
- 2-Aminonicotinic acid : The amino group at C2 enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or drug-receptor interactions.
- 2-Hydroxyisonicotinic acid : The hydroxyl group at C2 introduces acidity (pKa ~4-5 for -COOH and ~8-9 for -OH), enabling pH-dependent solubility.
Preparation Methods
Synthesis of the Cyano Intermediate
This two-step approach first constructs the sulfanyl moiety before introducing the carboxylic acid:
Step 1: Substitution on 2-Chloro-3-cyanopyridine
2-Chloro-3-cyanopyridine reacts with isobutylthiol in the presence of K₂CO₃ in DMF at 80°C for 8 hours, yielding 2-isobutylsulfanyl-3-cyanopyridine (85–90% yield).
Step 2: Nitrile Hydrolysis
The nitrile group is hydrolyzed to carboxylic acid using concentrated HCl at reflux for 6 hours, followed by neutralization with NaOH to precipitate the product (75–80% yield).
Advantages Over Direct NAS
-
Avoids electron-withdrawing effects of the carboxylic acid during substitution.
-
Higher regioselectivity due to the nitrile’s directing influence.
Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
While less common for thioethers, palladium-catalyzed coupling of 2-boronic nicotinic acid with isobutylsulfanyl halides has been explored. Using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 100°C, yields reach 60–65%.
Challenges in Transition Metal Approaches
-
Sensitivity of thiols to oxidative coupling.
-
Competing homocoupling of boronic acids.
Radical Thiol-Ene Reaction on Preformed Nicotinic Acid Derivatives
Photochemical Initiation
A novel approach involves generating a thiyl radical from isobutyl disulfide under UV light, which adds to 2-vinylnicotinic acid. While conceptually innovative, yields remain low (30–40%) due to poor regiocontrol.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| NAS | 2-Chloronicotinic acid | 70–75 | 98 | Fewer steps | High-temperature requirement |
| Cyano Hydrolysis | 2-Chloro-3-cyanopyridine | 80 | 99 | Better regioselectivity | Multi-step synthesis |
| Suzuki Coupling | 2-Boronic nicotinic acid | 60–65 | 95 | Functional group tolerance | Costly catalysts |
| Radical Thiol-Ene | 2-Vinylnicotinic acid | 30–40 | 85 | Mild conditions | Low yield |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 2-Isobutylsulfanyl-nicotinic acid, and how are reaction conditions optimized for purity and yield?
- Methodological Answer : The synthesis typically involves sulfanylation of nicotinic acid derivatives using isobutylsulfanyl chloride under controlled temperatures (e.g., 0–6°C for exothermic reactions). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., dichloromethane or ethyl acetate). Purification is achieved through recrystallization or column chromatography, with yield optimization dependent on stoichiometric ratios and reaction time. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For reporting standards, experimental sections must detail reagents, instrumentation, and purity thresholds (≥95% by HPLC) to ensure reproducibility .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups (e.g., S–C and carboxylic acid stretches). Proton and carbon NMR (¹H/¹³C NMR) validate substitution patterns and isobutylsulfanyl attachment. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while differential scanning calorimetry (DSC) determines melting points. For novel derivatives, elemental analysis (EA) or X-ray crystallography provides definitive structural proof .
Advanced Research Questions
Q. How can researchers design preclinical studies to evaluate the lipid-modifying effects of this compound, given contradictory outcomes observed in nicotinic acid trials (e.g., AIM-HIGH and HPS2-THRIVE)?
- Methodological Answer : To address historical contradictions (e.g., HDL-C elevation without cardiovascular benefit), adopt stratified animal models reflecting specific dyslipidemia subtypes (e.g., apoE⁻/⁻ mice for atherosclerosis). Include control groups receiving statins to mimic clinical co-therapy. Measure endpoints like LDL-C oxidation, lipoprotein(a) levels, and vascular inflammation markers. Longitudinal designs with frequent lipid profiling (e.g., weeks 4, 8, 12) can capture transient effects. Statistical power calculations must account for variability in lipid responses, referencing prior trials where baseline LDL-C levels (<70 mg/dL) limited incremental benefits .
Q. What strategies resolve discrepancies between in vitro receptor-binding assays and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Use tandem mass spectrometry (LC-MS/MS) to quantify parent compounds and metabolites in plasma. Compare in vitro binding affinity (e.g., GPR109A receptor assays) with tissue-specific expression via qPCR or immunohistochemistry. Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption barriers (e.g., first-pass metabolism). Co-administration studies with CYP450 inhibitors (e.g., ketoconazole) can identify enzymatic pathways affecting efficacy .
Q. How should researchers statistically analyze heterogeneous data from multi-center trials investigating this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-center variability. Predefine subgroup analyses (e.g., diabetic vs. non-diabetic cohorts) to identify context-dependent effects. Use sensitivity analyses to exclude outliers or adjust for confounding variables (e.g., baseline HDL-C). Bayesian frameworks allow incorporation of prior trial data (e.g., nicotinic acid’s safety profile) to refine posterior probability estimates. Report confidence intervals and effect sizes instead of relying solely on p-values .
Methodological Considerations for Contradictory Findings
-
Case Study : In AIM-HIGH, nicotinic acid failed to reduce cardiovascular events despite improving HDL-C. Researchers should assess whether this compound’s sulfanyl group mitigates off-target effects (e.g., prostaglandin-mediated flushing) via comparative metabolomics. Additionally, evaluate endothelial function via flow-mediated dilation (FMD) to capture non-lipid benefits that traditional biomarkers miss .
-
Data Integration : Cross-reference transcriptomic data (e.g., RNA-seq of hepatic cells) with clinical outcomes to identify mechanistic pathways. For instance, if the compound upregulates ABCA1 transporters but fails to reduce plaque burden, investigate compensatory mechanisms like CETP activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
